1-Methyl-4-nitro-1H-indole-3-carbaldehyde
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Overview
Description
1-Methyl-4-nitro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group at the 1-position, a nitro group at the 4-position, and an aldehyde group at the 3-position of the indole ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-methylindole followed by formylation. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 1-Methyl-4-nitro-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-4-amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving indole derivatives.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form Schiff bases with amines, which are important in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole-3-carbaldehyde: Lacks the methyl group, affecting its solubility and reactivity.
1-Methyl-4-amino-1H-indole-3-carbaldehyde: The amino group makes it more reactive in nucleophilic substitution reactions.
Uniqueness: 1-Methyl-4-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and research studies .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-4-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-11-5-7(6-13)10-8(11)3-2-4-9(10)12(14)15/h2-6H,1H3 |
InChI Key |
RYBBIQHNOCGFHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
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